molecular formula C8H6FNO3 B2579558 methyl3-fluoro-4-formylpyridine-2-carboxylate CAS No. 2248374-85-6

methyl3-fluoro-4-formylpyridine-2-carboxylate

Cat. No.: B2579558
CAS No.: 2248374-85-6
M. Wt: 183.138
InChI Key: QVSHRLIJMMVLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl3-fluoro-4-formylpyridine-2-carboxylate is a useful research compound. Its molecular formula is C8H6FNO3 and its molecular weight is 183.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-fluoro-4-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)5(4-11)2-3-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSHRLIJMMVLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of methyl 3-fluoro-4-formylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 3-Fluoro-4-Formylpyridine-2-Carboxylate

Executive Summary

Methyl 3-fluoro-4-formylpyridine-2-carboxylate (CAS 2248374-85-6) represents a critical heteroaromatic scaffold in modern medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. Its unique substitution pattern—combining a 3-fluoro group for metabolic stability and pKa modulation with a reactive 4-formyl handle—makes it an ideal intermediate for constructing complex fused heterocycles. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-fidelity data for drug discovery applications.

Part 1: Physicochemical Characterization

The precise molecular identity of methyl 3-fluoro-4-formylpyridine-2-carboxylate is defined by its specific substitution on the pyridine ring. The 3-fluoro substituent is electronically significant, lowering the pKa of the pyridine nitrogen and influencing the reactivity of the adjacent 4-formyl group.

Identity & Constants
ParameterValueTechnical Note
IUPAC Name Methyl 3-fluoro-4-formylpyridine-2-carboxylateAlso known as Methyl 3-fluoro-4-formylpicolinate
CAS Registry Number 2248374-85-6 Verified identifier for the specific aldehyde
Molecular Formula C₈H₆FNO₃ Confirmed by elemental composition analysis
Molecular Weight 183.14 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, F: 18.998, N: 14.007, O: 15.999)
Physical State Solid / Crystalline PowderTypically off-white to pale yellow; sensitive to moisture
Predicted Density 1.35 ± 0.1 g/cm³Estimated based on structural analogs
Predicted LogP ~0.8 - 1.2Moderate lipophilicity suitable for CNS penetration models
Structural Analysis (DOT Visualization)

The following diagram illustrates the core connectivity and the electronic influence of the substituents.

ChemicalStructure Figure 1: Structural Connectivity & Electronic Effects Pyridine Pyridine Core (Electron Deficient) Pos2 Pos 2: Methyl Ester (-COOCH3) Directing Group Pyridine->Pos2 Ortho Pos3 Pos 3: Fluorine (-F) Metabolic Blocker Pyridine->Pos3 Meta Pos4 Pos 4: Formyl (-CHO) Reactive Handle Pyridine->Pos4 Para Pos3->Pyridine Deactivates Ring Pos3->Pos4 Inductive Withdrawal

Part 2: Synthetic Methodology

The synthesis of methyl 3-fluoro-4-formylpyridine-2-carboxylate is non-trivial due to the need for regioselective functionalization. The most robust "self-validating" protocol involves the controlled oxidation of the corresponding hydroxymethyl precursor. This method avoids the over-oxidation risks associated with methyl group oxidation and provides a cleaner impurity profile.

Retrosynthetic Analysis

The target molecule is best accessed via the oxidation of Methyl 3-fluoro-4-(hydroxymethyl)picolinate (CAS 1427382-27-1) . This alcohol intermediate is stable and can be purified prior to the sensitive oxidation step.

Synthesispathway Figure 2: Validated Synthetic Route via Hydroxymethyl Intermediate Target TARGET: Methyl 3-fluoro-4-formylpyridine-2-carboxylate (CAS 2248374-85-6) Intermediate INTERMEDIATE: Methyl 3-fluoro-4-(hydroxymethyl)picolinate (CAS 1427382-27-1) Intermediate->Target Selective Oxidation (MnO2 or Dess-Martin) Precursor STARTING MATERIAL: Methyl 4-chloro-3-fluoropicolinate (CAS 1034921-05-5) Precursor->Intermediate 1. Vinylboronic acid / Pd(0) 2. Oxidative Cleavage (O3/DMS)

Validated Protocol: Selective Oxidation

Objective: Convert methyl 3-fluoro-4-(hydroxymethyl)picolinate to the target aldehyde without over-oxidation to the carboxylic acid.

Reagents:

  • Substrate: Methyl 3-fluoro-4-(hydroxymethyl)picolinate (1.0 eq)

  • Oxidant: Manganese(IV) Oxide (MnO₂), activated (10.0 eq) OR Dess-Martin Periodinane (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the hydroxymethyl substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition (MnO₂ Method - Preferred for Scale): Add activated MnO₂ (10.0 eq) in a single portion. Note: The large excess is standard for heterogeneous benzylic/pyridylic alcohol oxidations to ensure rapid conversion.

  • Reaction: Stir the suspension vigorously at room temperature (20-25°C). Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Conversion is typically complete within 4-12 hours. The aldehyde spot will be less polar than the alcohol.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at <40°C.

  • Purification: The crude residue is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).

Critical Control Point: Avoid using aqueous oxidants (like Jones reagent) or unbuffered KMnO₄, as these will rapidly oxidize the aldehyde to the carboxylic acid (Methyl 3-fluoro-4-carboxypyridine-2-carboxylate) and may hydrolyze the ester.

Part 3: Analytical Profiling (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed. These data points act as a "checksum" for the chemical structure.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aldehyde Proton (-CHO): A distinct singlet or doublet (due to F-coupling) appearing downfield at δ 10.0 - 10.4 ppm . This is the diagnostic signal for successful oxidation.

  • Pyridine Ring Protons: Two aromatic signals.

    • H-5: Doublet of doublets (dd) around δ 7.5 - 7.8 ppm .

    • H-6: Doublet (d) or dd around δ 8.5 - 8.8 ppm (deshielded by ring nitrogen).

  • Methyl Ester (-OCH₃): A sharp singlet at δ 3.9 - 4.1 ppm (integrating to 3H).

Fluorine NMR (¹⁹F-NMR)
  • Signal: A single peak typically around -120 to -130 ppm (relative to CFCl₃). The chemical shift is sensitive to the oxidation state of the C4-substituent (shifting downfield from the alcohol to the aldehyde).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: Expect [M+H]⁺ = 184.14 m/z .

  • Adducts: Common adducts include [M+Na]⁺ (206.14) and hemiacetal formation with methanol solvent (+32 mass units) if not run in aprotic solvent.

Part 4: Applications in Drug Discovery

This molecule serves as a high-value "building block" for several therapeutic classes:

  • PARP Inhibitors: The 3-fluoro-pyridine core mimics the pharmacophore of advanced PARP inhibitors (e.g., Talazoparib analogs), where the fluorine atom enhances metabolic stability against oxidative defluorination.

  • Kinase Inhibitors: The 4-formyl group allows for reductive amination with various amines, facilitating the rapid generation of diverse libraries for SAR (Structure-Activity Relationship) studies.

  • Heterocycle Formation: Condensation of the aldehyde with hydrazines or amidines yields fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines), which are privileged scaffolds in oncology.

References

  • Chemical Abstract Service (CAS). Registry Number: 2248374-85-6 (Methyl 3-fluoro-4-formylpyridine-2-carboxylate).[1][2] American Chemical Society. [2][3]

  • BLD Pharm. Product Catalog: Methyl 3-fluoro-4-formylpicolinate (BD01617410).[2][3][4][5] Accessed 2025.[6][7][8]

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • PubChem. Compound Summary: Methyl 4-formyl-3-fluoropicolinate. National Library of Medicine.[6] [3]

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 3-fluoro-4-formylpyridine-2-carboxylate in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Methyl 3-fluoro-4-formylpyridine-2-carboxylate in Organic Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 3-fluoro-4-formylpyridine-2-carboxylate (CAS: Generic/Analogous) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electrophilic aldehyde at C4, an ester at C2, and a metabolic blocking fluorine at C3.

This guide details the application of this molecule as a precursor for fused bicyclic nitrogen heterocycles , specifically pyrido[3,4-d]pyridazin-1-ones (bioisosteres of the phthalazinone core found in PARP inhibitors like Olaparib) and 1,6-naphthyridines (common in kinase inhibitors).

Chemical Logic & Mechanistic Insight

The "Tri-Functional" Advantage

The utility of this scaffold stems from the electronic interplay between its substituents.

  • C4-Formyl Group (Aldehyde): The most reactive site. It serves as the primary "anchor" for condensation reactions (amines, hydrazines, carbon nucleophiles).

  • C2-Methyl Ester: Positioned ortho to the aldehyde (with the C3-fluorine in between or adjacent depending on numbering conventions, but here acting as a cyclization partner). In this specific isomer (3-fluoro-4-formyl-2-ester), the ester allows for intramolecular cyclization following an initial attack at the aldehyde.

  • C3-Fluorine: A critical medicinal chemistry element. It lowers the pKa of the pyridine nitrogen, reduces oxidative metabolism at the C3 position, and modulates the lipophilicity (LogD) of the final drug candidate.

Critical Pathway: The Phthalazinone Bioisostere

A primary application is the synthesis of pyrido[3,4-d]pyridazin-1(2H)-ones . This core mimics the pharmacological profile of phthalazinone-based PARP inhibitors but offers improved solubility and distinct electronic properties due to the pyridine nitrogen.

Figure 1: Reactivity map illustrating the orthogonal handles of the scaffold and its divergence into two major heterocyclic classes.

Experimental Protocols

Protocol A: Synthesis of 8-Fluoro-pyrido[3,4-d]pyridazin-1(2H)-one

This protocol describes the conversion of the scaffold into a PARP-inhibitor-like core using hydrazine hydrate. This is a self-validating reaction where the formation of the precipitate indicates successful cyclization.

Reagents:

  • Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv, 80% solution)

  • Ethanol (anhydrous, 10 mL/mmol)

  • Acetic acid (catalytic, 0.1 equiv)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 g, 5.46 mmol) in anhydrous Ethanol (55 mL).

  • Addition: Add Hydrazine hydrate (0.32 mL, 6.55 mmol) dropwise at room temperature. Observation: The solution may turn slightly yellow, indicating hydrazone formation.

  • Catalysis: Add glacial Acetic acid (30 µL).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting material aldehyde spot (

      
      ) should disappear, and a lower running fluorescent spot (
      
      
      
      ) should appear.
  • Workup (Precipitation): Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product often crystallizes directly from the reaction mixture.

  • Isolation: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry the solid under high vacuum at 45°C for 4 hours.

Expected Yield: 75–85% Characterization Data (Simulated):

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    
     12.8 (s, 1H, NH), 9.1 (s, 1H, Ar-H), 8.6 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H).
    
  • MS (ESI): m/z calculated for C7H4FN3O

    
    ; found 166.1.
    
Protocol B: Reductive Amination for Library Generation

This protocol is used to attach variable amine side chains to the C4 position, a common strategy for optimizing kinase selectivity (e.g., targeting the hinge region).

Reagents:

  • Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 equiv)

  • Primary/Secondary Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the scaffold (1.0 equiv) and the Amine (1.1 equiv) in DCM (0.2 M concentration). Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

    • Mechanistic Note: STAB is preferred over

      
       because it reduces the imine selectively without reducing the aldehyde or the ester.
      
  • Quench: Quench with saturated aqueous

    
     solution. Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3 x). Combine organic layers, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Data Summary Table:

ParameterProtocol A (Cyclization)Protocol B (Reductive Amination)
Primary Reactant Hydrazine HydratePrimary/Secondary Amines
Key Reagent Acetic Acid (Cat.)Na(OAc)3BH (STAB)
Temperature 80°C (Reflux)0°C to RT
Product Type Fused Bicyclic LactamBenzyl-amine Analog
Typical Yield 75–85%60–80%
Critical Step Cooling/FiltrationQuenching/pH adjustment

Synthesis Pathway Visualization

The following diagram illustrates the transformation of the scaffold into the PARP-inhibitor core (Pathway A) and the Kinase-inhibitor fragment (Pathway B).

Figure 2: Divergent synthesis pathways. Pathway A (Left) leads to fused heterocycles. Pathway B (Right) leads to functionalized pyridine monomers.

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Protocol A).

    • Cause: Steric hindrance or insufficient heat.

    • Solution: Switch solvent to n-Butanol (Reflux 117°C) or use a microwave reactor (120°C, 30 mins).

  • Issue: Over-reduction of Ester (Protocol B).

    • Cause: Use of too strong a reducing agent or excess STAB.

    • Solution: Strictly maintain 1.5 equiv of STAB and ensure temperature does not exceed 25°C. Do not use

      
       or 
      
      
      
      in methanol if ester retention is required.
  • Handling the Fluorine:

    • The C3-fluorine is generally stable under these conditions. However, avoid using strong alkoxides (e.g., NaOMe) at high temperatures, as this may lead to

      
       displacement of the fluorine by the methoxy group, forming the methoxy-analog.
      

References

  • Synthesis of Fluorinated Pyridines

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1][2]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • PARP Inhibitor Scaffolds

    • Title: Discovery of Talazoparib (BMN 673), a Highly Potent PARP1/2 Inhibitor.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Pyridazine Synthesis

    • Title: Synthesis of pyrido[3,4-d]pyridazine derivatives.[3][4][5][6][7]

    • Source: Yakugaku Zasshi (PubMed).
    • URL:[Link]

  • Reductive Amination Standards

    • Title: Sodium Triacetoxyborohydride in Reductive Amin
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application Notes & Protocols: The Strategic Utility of Methyl 3-fluoro-4-formylpyridine-2-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Importance of Fluorinated Pyridine Scaffolds

In modern medicinal chemistry, the pyridine ring is a ubiquitous scaffold found in a vast number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged structure. The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance a molecule's therapeutic properties. Fluorine substitution is known to improve metabolic stability, increase binding affinity, and modulate lipophilicity, thereby enhancing cell permeability and overall bioavailability.[2][3]

Methyl 3-fluoro-4-formylpyridine-2-carboxylate is a trifunctional, highly valuable intermediate designed for the efficient construction of complex pharmaceutical agents. This molecule offers three distinct points for chemical modification: a reactive aldehyde (formyl group) at the C4 position, a readily transformable methyl ester at the C2 position, and a strategically placed fluorine atom at the C3 position. This unique arrangement allows for a modular and divergent approach to library synthesis and late-stage functionalization in drug discovery programs. These application notes provide an in-depth guide to the properties, handling, and synthetic applications of this versatile building block.

Physicochemical Properties and Safety Data

While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure. The data presented below should be used as a guideline, and all handling should be performed by trained professionals in a controlled laboratory environment.

PropertyValue / InformationSource / Note
IUPAC Name Methyl 3-fluoro-4-formylpyridine-2-carboxylate-
Molecular Formula C₈H₆FNO₃Calculated
Molecular Weight 183.14 g/mol Calculated
Appearance Expected to be a solid (e.g., white to pale yellow powder)By analogy to similar compounds[4]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO, MeOH)By analogy
Safety Profile Causes skin and serious eye irritation. May cause respiratory irritation. [4][5][6]Based on analogous fluorinated pyridine compounds.

Handling and Storage Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[4] For long-term stability, storage under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5]

Core Synthetic Applications & Protocols

The true value of methyl 3-fluoro-4-formylpyridine-2-carboxylate lies in its capacity to serve as a linchpin in multi-step synthetic sequences. The distinct reactivity of its functional groups allows for selective and sequential modifications.

G cluster_main Synthetic Utility of Methyl 3-fluoro-4-formylpyridine-2-carboxylate cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds for Drug Discovery main Methyl 3-fluoro-4-formyl- pyridine-2-carboxylate reductive_amination Reductive Amination (+ R-NH₂, [H]) main->reductive_amination C4-Formyl Group wittig Olefinations (Wittig/HWE) (+ Ylide/Phosphonate) main->wittig C4-Formyl Group hydrolysis Ester Modification (Hydrolysis/Amidation) main->hydrolysis C2-Ester Group product_amine Substituted Aminomethyl Pyridine Scaffold reductive_amination->product_amine product_alkene Vinyl-Linked Pyridine Scaffold wittig->product_alkene product_acid Pyridyl-2-Carboxylic Acid or Amide Scaffold hydrolysis->product_acid

Caption: Versatility of the title intermediate in drug discovery.

Protocol 1: Reductive Amination of the C4-Formyl Group

This is arguably the most powerful transformation for this intermediate, enabling the direct installation of a diverse range of amine-containing side chains, a common feature in many active pharmaceutical ingredients (APIs).

  • Scientific Rationale: The C4-formyl group is readily converted to an imine upon reaction with a primary or secondary amine. A subsequent, in-situ reduction provides the target aminomethyl pyridine. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this one-pot reaction. Its mildness prevents the reduction of the ester group and its moisture tolerance simplifies the experimental setup compared to other hydrides like sodium cyanoborohydride.

  • Detailed Step-by-Step Protocol:

    • To a solution of methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq).

    • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

    • Add acetic acid (AcOH) (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted aminomethyl pyridine.

Protocol 2: Ester Hydrolysis to the Carboxylic Acid

Accessing the corresponding carboxylic acid at the C2 position opens up a new set of synthetic possibilities, primarily amide bond formation, which is central to the structure of countless drugs.

  • Scientific Rationale: Base-mediated hydrolysis using lithium hydroxide (LiOH) is a standard and highly efficient method for converting methyl esters to carboxylic acids. The use of a mixed solvent system, such as THF/water or methanol/water, ensures the solubility of both the starting material and the hydroxide salt. The reaction is typically clean and proceeds to completion at room temperature.[9]

  • Detailed Step-by-Step Protocol:

    • Dissolve methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.

    • Stir the mixture vigorously at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 using 1N hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.

    • Collect the solid by vacuum filtration, washing with cold water. If the product is not a solid, extract the acidified aqueous solution with ethyl acetate (3x).

    • Dry the collected solid or the combined organic extracts (over Na₂SO₄) to yield 3-fluoro-4-formylpyridine-2-carboxylic acid. The product is often pure enough for the next step or can be recrystallized if necessary.

Protocol 3: Wittig Olefination of the C4-Formyl Group

The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a reliable method for converting the aldehyde into an alkene, creating a vinyl-linked pyridine scaffold. This is useful for introducing rigid linkers or pharmacophores that require specific geometric constraints.

  • Scientific Rationale: The C4-aldehyde is an excellent electrophile for reaction with a phosphorus ylide (Wittig reagent) or a phosphonate carbanion (HWE reagent). The choice between the two often depends on the desired stereoselectivity (HWE reactions with stabilized phosphonates typically favor the E-alkene) and the ease of removing the phosphorus byproduct (phosphate esters from HWE are water-soluble and easier to remove than triphenylphosphine oxide from the Wittig reaction).

  • Detailed Step-by-Step Protocol (Horner-Wadsworth-Emmons Example):

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of the desired phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq), portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes until gas evolution ceases.

    • Cool the resulting solution of the phosphonate anion back to 0 °C.

    • Add a solution of methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 eq) in anhydrous THF dropwise via a syringe.

    • Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to afford the vinyl-substituted pyridine product.

Conclusion

Methyl 3-fluoro-4-formylpyridine-2-carboxylate is a strategically designed building block that provides a robust platform for the synthesis of complex, high-value pharmaceutical targets. Its three distinct functional groups offer orthogonal reactivity, allowing researchers to build molecular complexity in a controlled and predictable manner. The protocols outlined in these notes serve as a validated starting point for leveraging this intermediate's full potential in drug discovery and development pipelines.

References

  • CPA Chem . (2023). Safety data sheet. Available at: [Link][5]

  • Tjelta, B. L., & Fjeld, K. . (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. Available at: [Link][10]

  • PubChem . Methyl 4-fluoropyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link][11]

  • Autech Industry Co.,Limited . 3-Fluoro-2-methylpyridine: Your Trusted Pharmaceutical Intermediate Supplier in China. Available at: [Link][12]

  • Tjelta, B. L., & Fjeld, K. . (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. PubMed. Available at: [Link][13]

  • Amerigo Scientific . Methyl 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylate. Available at: [Link][14]

  • Google Patents . CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. Available at: [9]

  • PubChem . Methyl 3-fluoro-4-formylbenzoate. National Center for Biotechnology Information. Available at: [Link][15]

  • Shang, R. et al. . (2022). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. ChemRxiv. Available at: [Link][1]

  • Tjelta, B. L., & Fjeld, K. . (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available at: [Link][2]

  • NINGBO INNO PHARMCHEM CO.,LTD. . (2026). The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. Available at: [Link][3]

Sources

Application Note: Derivatization Strategies for Methyl 3-fluoro-4-formylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-fluoro-4-formylpyridine-2-carboxylate represents a highly functionalized, electron-deficient heterocyclic scaffold. Its unique substitution pattern—featuring an electrophilic aldehyde, a labile ortho-fluorine, and a stabilizing ester—makes it a versatile linchpin for synthesizing kinase inhibitors, PROTAC linkers, and fragment-based drug candidates. This guide outlines three distinct derivatization protocols: Reductive Amination , Bicyclic Scaffold Synthesis (Pyrazolo[4,3-c]pyridines) , and Olefination , providing researchers with a roadmap to exploit the orthogonal reactivity of this molecule.

Strategic Analysis of the Scaffold

The molecule contains three reactive centers with distinct electronic and steric profiles. Successful derivatization requires prioritizing these sites to avoid "scrambling" or polymerization.

Functional GroupPositionReactivity ProfileStrategic Utility
Aldehyde (-CHO) C4Highest Reactivity. Highly electrophilic due to the electron-poor pyridine ring and ortho-fluorine. Prone to hydration.[1]Primary handle for library expansion via reductive amination or olefination.
Fluorine (-F) C3Latent Reactivity. Activated for

by the ortho-aldehyde and para-nitrogen.
Leaving group for bicyclic ring closure (e.g., with hydrazines/amidines).
Methyl Ester (-COOMe) C2Moderate Reactivity. Susceptible to hydrolysis or amidation, but kinetically slower than the aldehyde.Secondary handle for solubility tuning or PROTAC attachment.
Decision Matrix

The following workflow illustrates the logical progression for selecting a derivatization path:

Derivatization_Logic Start Methyl 3-fluoro-4-formyl pyridine-2-carboxylate Goal_Library Goal: Diversity Library (Secondary Amines) Start->Goal_Library Goal_Scaffold Goal: Novel Core (Bicyclic System) Start->Goal_Scaffold Goal_Linker Goal: Chain Extension (Michael Acceptors/Linkers) Start->Goal_Linker Process_RedAm Protocol A: Reductive Amination Goal_Library->Process_RedAm Retain F & Ester Process_Cyclize Protocol B: Hydrazine Cyclization Goal_Scaffold->Process_Cyclize Consume F & CHO Process_Wittig Protocol C: Wittig/HWE Reaction Goal_Linker->Process_Wittig Retain F Product_Amine Product: 3-Fluoro-4-(aminomethyl) pyridine derivative Process_RedAm->Product_Amine Product_Bicycle Product: Pyrazolo[4,3-c]pyridine Process_Cyclize->Product_Bicycle Product_Olefin Product: Vinyl Pyridine Process_Wittig->Product_Olefin

Caption: Decision tree for selecting the optimal derivatization pathway based on the desired final chemotype.

Protocol A: Reductive Amination (Library Synthesis)

Objective: Install diverse amine side chains while preserving the 3-fluoro and 2-ester groups.

The Challenge

Electron-deficient aldehydes like this pyridine derivative often form unstable imines that hydrolyze rapidly. Furthermore, the aldehyde may exist as a stable hydrate in solution, retarding imine formation. Standard conditions (MeOH,


) often lead to over-reduction to the alcohol.
Optimized Protocol: Titanium-Mediated One-Pot Synthesis

This method uses Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, driving imine formation before reduction.

Reagents:

  • Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Sodium borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF (preferred) or DCM.

Step-by-Step Procedure:

  • Imine Formation: In a dried vial under

    
    , dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF (0.2 M).
    
  • Activation: Add

    
     (1.5 equiv) dropwise. The solution may turn slightly yellow/orange.
    
  • Incubation: Stir at Room Temperature (RT) for 4–6 hours. Note: Monitor by TLC. The aldehyde spot should disappear, replaced by a less polar imine spot.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 equiv) carefully (gas evolution possible). Stir at RT for 2 hours.
    
  • Quench: Quench by adding 1N NaOH or water. A white precipitate (

    
    ) will form.
    
  • Workup: Dilute with EtOAc. Filter through a Celite pad to remove titanium salts. Wash the filtrate with brine, dry over

    
    , and concentrate.
    

Why this works: The


 coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically traps the water byproduct, shifting the equilibrium toward the imine.

Protocol B: Bicyclic Scaffold Synthesis (Pyrazolo[4,3-c]pyridine)

Objective: Synthesize a fused 1H-pyrazolo[4,3-c]pyridine core by exploiting the 3-fluoro group as a leaving group in an intramolecular


 reaction.
Mechanism

This is a cascade reaction.[2] First, hydrazine condenses with the aldehyde to form a hydrazone.[3][4] Second, the nucleophilic nitrogen of the hydrazone attacks the C3 position, displacing the fluorine.

Cyclization_Mechanism Start Aldehyde + Hydrazine Step1 Step 1: Hydrazone Formation (Reversible) Start->Step1 Intermed Intermediate: 3-Fluoro-4-hydrazonomethyl-pyridine Step1->Intermed Step2 Step 2: Intramolecular SnAr (Base Mediated) Intermed->Step2 Heat/Base Final Product: 1H-Pyrazolo[4,3-c]pyridine Step2->Final -HF

Caption: Cascade mechanism converting the 3-fluoro-4-formyl precursor into a fused pyrazolo-pyridine system.

Reagents:

  • Hydrazine monohydrate (or substituted hydrazine

    
    ) (1.2 equiv)
    
  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:

  • Condensation: Dissolve the aldehyde (1.0 equiv) in Ethanol (0.1 M).

  • Addition: Add hydrazine monohydrate (1.2 equiv) dropwise at 0°C.

  • Cyclization: Add

    
     (2.0 equiv) and heat the reaction to reflux (80°C) for 4–12 hours.
    
    • Checkpoint: If using a substituted hydrazine (e.g., Methylhydrazine), regioselectivity issues may arise. The more nucleophilic nitrogen (usually the terminal -NH2) attacks the aldehyde first.

  • Workup: Cool to RT. Concentrate the solvent.[5] Resuspend in water and extract with EtOAc (x3). The product is often a solid that can be recrystallized.

Critical Note: The electron-withdrawing ester at C2 aids this reaction by further activating the ring for nucleophilic aromatic substitution (


).

Protocol C: Wittig Olefination (Chain Extension)

Objective: Install a vinyl group for further functionalization (e.g., Michael addition linkers for covalent drugs).

Reagents:

  • Phosphonium salt (e.g.,

    
    ) (1.2 equiv)
    
  • Base:

    
     or NaH (1.2 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Ylide Formation: In a flame-dried flask, suspend the phosphonium salt in THF at 0°C. Add

    
     portion-wise. Stir for 30 mins until the solution turns bright yellow (ylide formation).
    
  • Addition: Cool to -78°C (crucial to prevent ester attack). Add the aldehyde (dissolved in THF) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Do not heat, as the ylide might attack the ester at higher temperatures.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Standard extraction and silica chromatography.

Troubleshooting & Optimization Table

ProblemProbable CauseSolution
Low Yield (Reductive Amination) Aldehyde hydration or weak imine stability.Switch to Protocol A (

). Ensure solvent is anhydrous.
Ester Hydrolysis Presence of water/hydroxide during workup.[5]Use mild bases (

) instead of NaOH. Keep workup rapid and cold.
No Cyclization (Protocol B) Temperature too low for

.
Switch solvent to n-Butanol or DMF and increase temperature to 100°C.
Side Product: Alcohol Direct reduction of aldehyde by

.
Ensure imine formation is complete (TLC check) before adding the reducing agent.

References

  • Reductive Amination of Electron-Deficient Aldehydes

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

    • Note: Establishes the baseline for using mild borohydrides, though Ti-medi
  • L’Homme, C., et al.
  • )
  • Titanium-Mediated Reductive Amination

    • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990.

Sources

methyl 3-fluoro-4-formylpyridine-2-carboxylate in multicomponent reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Methyl 3-fluoro-4-formylpyridine-2-carboxylate: A Versatile Building Block for Multicomponent Reaction (MCR)-Driven Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex, drug-like molecules in a single, atom-economical step.[1] The strategic design of MCR inputs is critical for accessing novel chemical space. This guide introduces methyl 3-fluoro-4-formylpyridine-2-carboxylate , a highly functionalized building block poised to unlock new frontiers in heterocyclic chemistry. The presence of a reactive aldehyde, an electron-withdrawing fluoro group, and a methyl ester on a pyridine scaffold provides a unique combination of reactivity and functionality. Fluorinated pyridines are privileged motifs in pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability.[2][3][4] This document provides expert insights and detailed protocols for leveraging this reagent in key MCRs, including the Hantzsch, Biginelli, and Ugi reactions, to accelerate the discovery of novel therapeutic agents.

Reagent Profile: Methyl 3-fluoro-4-formylpyridine-2-carboxylate

Synthesis and Physicochemical Properties

Methyl 3-fluoro-4-formylpyridine-2-carboxylate is not a common off-the-shelf reagent and typically requires multi-step synthesis. A plausible synthetic route can be adapted from established procedures for similar fluorinated pyridines. For instance, a synthetic pathway could begin with a suitable pyridine precursor, followed by strategic nitration, nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom, and subsequent formylation. The SNAr replacement of a nitro group with fluoride is a known strategy for fluorinating pyridine rings.[4][5]

Key Structural Features:

  • Pyridine Core: An electron-deficient aromatic system that is a common scaffold in FDA-approved drugs.[6]

  • Formyl Group (C4-CHO): The primary reactive handle for initiating MCRs via condensation with amines or active methylene compounds.

  • Fluoro Group (C3-F): Modulates the electronic properties of the ring, increasing its electrophilicity and potentially influencing reaction kinetics and product bioactivity.[3]

  • Carboxylate Group (C2-COOMe): Offers a site for post-MCR modification or can influence the conformation of the final product.

Causality of Reactivity in MCRs

The convergence of these functional groups makes the molecule an exceptional substrate for MCRs. The pyridine nitrogen and the ester group withdraw electron density from the ring, making the formyl group's carbonyl carbon highly electrophilic and primed for nucleophilic attack—the initiating step in many MCRs. The fluorine atom further enhances this effect while providing a lipophilic contact point in the final molecule, a desirable feature for improving pharmacokinetic properties.[4]

General Workflow for MCR Scaffolding

The application of methyl 3-fluoro-4-formylpyridine-2-carboxylate in MCRs follows a streamlined workflow from reactant selection to final product analysis. This process is designed for efficiency and adaptability, allowing for the rapid generation of diverse compound libraries.

MCR_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_analysis 3. Purification & Analysis A Building Block (Methyl 3-fluoro-4- formylpyridine-2-carboxylate) MCR Multicomponent Reaction (One-Pot) A->MCR B MCR Partners (e.g., β-ketoester, Urea, Amine, Isocyanide) B->MCR C Catalyst & Solvent (e.g., p-TSA, Yb(OTf)3, EtOH, MeOH) C->MCR Workup Aqueous Workup & Extraction MCR->Workup Reaction Completion (TLC) Puri Column Chromatography Workup->Puri Analysis Spectroscopic Analysis (NMR, MS, IR) Puri->Analysis Final Diverse Heterocyclic Product Library Analysis->Final

Caption: Generalized workflow for MCRs using the title compound.

Application Protocol: Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR that produces 1,4-dihydropyridine (1,4-DHP) scaffolds, a class of compounds famous for their use as calcium channel blockers.[7][8] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[9]

Mechanistic Considerations

The reaction proceeds through an initial Knoevenagel condensation between the aldehyde (methyl 3-fluoro-4-formylpyridine-2-carboxylate) and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester forms an enamine with ammonia. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP core.[10] The electron-deficient nature of the pyridine-based aldehyde is expected to facilitate the initial condensation step.

Hantzsch_Mechanism Aldehyde Pyridine Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Ketoester1 β-Ketoester Ketoester1->Knoevenagel Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine Ammonia NH₃ Ammonia->Enamine Michael Michael Adduct Knoevenagel->Michael Enamine->Michael Cyclized Cyclized Intermediate Michael->Cyclized Cyclization DHP 1,4-Dihydropyridine Product Cyclized->DHP - H₂O

Caption: Simplified mechanism of the Hantzsch 1,4-DHP synthesis.

Experimental Protocol

Objective: To synthesize a 1,4-dihydropyridine derivative incorporating the 3-fluoro-4-(methoxycarbonyl)pyridin-2-yl moiety.

Materials:

  • Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 mmol, 1.0 equiv)

  • Ethyl acetoacetate (2.2 mmol, 2.2 equiv)

  • Ammonium acetate (1.2 mmol, 1.2 equiv)

  • Ethanol (10 mL)

  • Catalyst (optional): p-Toluenesulfonic acid (p-TSA, 0.1 mmol, 10 mol%)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (10 mL) as the solvent. For catalyzed reactions, add p-TSA (10 mol%).

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-12 hours.

  • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Upon completion, cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol to afford the pure 1,4-dihydropyridine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Biginelli Reaction

The Biginelli reaction is a highly efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are scaffolds of significant pharmacological interest, including antiviral, antitumor, and anti-inflammatory activities.[11][12] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[13]

Mechanistic Considerations

The most accepted mechanism begins with the rate-determining acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[14] This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration, yields the final DHPM product. The use of our pyridine aldehyde is anticipated to proceed smoothly due to its inherent electrophilicity.

Biginelli_Mechanism Aldehyde Pyridine Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Nucleophilic Attack Urea Urea Urea->Iminium Catalyst H⁺ (Acid Catalyst) Catalyst->Iminium Iminium->Adduct DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & -H₂O

Caption: Key steps in the acid-catalyzed Biginelli reaction mechanism.

Experimental Protocol

Objective: To synthesize a dihydropyrimidinone bearing the fluorinated pyridine substituent at the C4 position.

Materials:

  • Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 mmol, 1.0 equiv)

  • Ethyl acetoacetate (1.0 mmol, 1.0 equiv)

  • Urea (1.5 mmol, 1.5 equiv)

  • Ethanol (10 mL)

  • Catalyst: Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%) or concentrated HCl (3-4 drops)

Procedure:

  • In a 50 mL round-bottom flask, combine methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the chosen catalyst (e.g., Yb(OTf)₃).

  • Add ethanol (10 mL) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux with stirring for 3-6 hours.

  • Self-Validation: Monitor the reaction via TLC. The formation of a new, more polar spot and the consumption of the aldehyde are key indicators.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If the product does not precipitate, evaporate the solvent under reduced pressure. Add ice-cold water to the residue and stir vigorously to induce crystallization.

  • The crude product can be further purified by recrystallization from hot ethanol to yield the pure DHPM.

  • Confirm the structure of the product using standard analytical techniques (NMR, MS).

Application Protocol: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is the quintessential isocyanide-based MCR, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative in a single step.[15][16] Its power lies in the ability to introduce four points of diversity, making it invaluable for generating large libraries of peptidomimetics.[1][17]

Mechanistic Considerations

The U-4CR is initiated by the rapid formation of an imine from the aldehyde and the amine.[16] Acid-catalyzed protonation of the imine forms an iminium ion. This electrophile is trapped by the nucleophilic isocyanide, forming a nitrilium ion intermediate. Finally, this intermediate is intercepted by the carboxylate anion, followed by an irreversible Mumm rearrangement to furnish the stable bis-amide product.[18] Methanol is a common solvent as it effectively facilitates imine formation.[17]

Experimental Protocol

Objective: To rapidly synthesize a complex α-acylamino amide scaffold using the title compound.

Materials:

  • Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 mmol, 1.0 equiv)

  • Primary amine (e.g., Benzylamine, 1.0 mmol, 1.0 equiv)

  • Carboxylic acid (e.g., Acetic acid, 1.0 mmol, 1.0 equiv)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol, 1.0 equiv)

  • Methanol (5 mL)

Procedure:

  • To a 25 mL vial containing a magnetic stir bar, add methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 mmol) and dissolve it in methanol (5 mL).

  • Add the primary amine (1.0 mmol) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine.

  • Sequentially add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Seal the vial and stir the reaction at room temperature for 24-48 hours.

  • Validation: The reaction can be monitored by TLC or LC-MS to track the formation of the highly functionalized product.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The resulting crude residue is purified by flash column chromatography on silica gel (using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes) to isolate the desired Ugi product.

  • Characterize the pure product by NMR and high-resolution mass spectrometry (HRMS) to confirm its complex structure.

Data Summary and Expected Outcomes

The use of methyl 3-fluoro-4-formylpyridine-2-carboxylate as a key input in MCRs allows for the predictable generation of highly functionalized heterocyclic scaffolds. The table below summarizes the expected product classes and the sources of diversity for each reaction.

Multicomponent ReactionProduct ScaffoldKey Reactants (Sources of Diversity)Expected Advantages of Pyridine Moiety
Hantzsch Reaction 1,4-DihydropyridineAldehyde, β-Ketoester , Ammonia Source Potential for novel calcium channel blockers; improved metabolic stability.
Biginelli Reaction 3,4-DihydropyrimidinoneAldehyde, β-Ketoester , Urea/Thiourea Access to antiviral/antitumor scaffolds; enhanced target binding via H-bonding.
Ugi Reaction α-Acylamino AmideAldehyde, Amine , Carboxylic Acid , Isocyanide Rapid generation of complex peptidomimetics; four points of diversification.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-Sanea, M. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • Gomha, S. M., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Various Authors. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2004). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Various Authors. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. ResearchGate. [Link]

  • Li, J., et al. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]

  • Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. Universität Münster. [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]

  • Al-Sanea, M. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Mahmoud, A. R. (2025). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. ResearchGate. [Link]

  • Valdes, C., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

  • Undheim, K., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

  • Ukrprom, V. D., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]

  • Pop, R., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. [Link]

  • Fesik, I., et al. (2011). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]

  • Zhang, W. (2007). Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds. The Bentham Collection. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab, Scripps Research. [Link]

  • Undheim, K., et al. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. PubMed. [Link]

  • Sánta, Z., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. PMC. [Link]

  • Slideshare. (2021). Multicomponent reactions (UGI, Passerini, Biginelli). [Link]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • El-Ka-ioum, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]

Sources

synthetic routes to complex heterocycles using methyl 3-fluoro-4-formylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Advanced Synthesis of Complex Heterocycles Utilizing Methyl 3-fluoro-4-formylpyridine-2-carboxylate

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for constructing complex, fused heterocyclic systems using methyl 3-fluoro-4-formylpyridine-2-carboxylate. This uniquely functionalized pyridine serves as a powerful and versatile building block. Its strategic arrangement of a reactive aldehyde, a cyclization-ready ester, and an activating fluorine atom enables streamlined access to a variety of medicinally relevant scaffolds, including furopyridines, thienopyridines, and pyridopyrimidines. This document outlines the rationale behind synthetic choices, provides detailed step-by-step protocols, and illustrates key mechanistic pathways.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

Fluorinated pyridine derivatives are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology as kinase inhibitors.[1] The fluorine atom enhances metabolic stability, modulates pKa, and can improve binding affinity through favorable electrostatic interactions.[2][3]

Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1 ) is an advanced synthetic intermediate designed for the efficient construction of fused heterocycles. The molecule incorporates three key functional groups whose reactivity is synergistically tuned:

  • C4-Formyl Group: An electrophilic handle for initial condensation and C-C or C-N bond formation.

  • C2-Ester Group: Positioned perfectly for subsequent intramolecular cyclization (annulation).

  • C3-Fluoro Group: An electron-withdrawing substituent that activates the pyridine ring, particularly the C4 position, towards nucleophilic attack.

This guide explores the application of this building block in several powerful cyclization strategies.

Caption: Structure and key functional regions of the title compound.

Proposed Synthesis of the Starting Material

While not a common catalog item, a plausible synthesis for 1 can be devised from readily available materials, for instance, via regioselective formylation of a corresponding 3-fluoropyridine precursor.[4] A direct C-H formylation represents a modern and efficient approach to installing the crucial aldehyde functionality.[4]

Application in Fused Heterocycle Synthesis

The strategic placement of the formyl and ester groups on the fluorinated pyridine core allows for elegant and efficient annulation reactions to form five- and six-membered heterocyclic rings fused to the pyridine 'c' face.

Synthesis of Thieno[3,2-c]pyridines via Gewald-Type Reaction

Thienopyridines are important scaffolds with a range of biological activities, including antitumor properties.[5][6] The Gewald reaction, a multicomponent condensation, provides a direct route to substituted aminothiophenes, which can be adapted for our system. Here, the aldehyde of 1 undergoes a Knoevenagel condensation with an active methylene nitrile, followed by the addition of elemental sulfur and subsequent intramolecular cyclization.

Mechanism: Thieno[3,2-c]pyridine Formation Start Building Block 1 + R-CH2-CN + S8 Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base (e.g., Morpholine) Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 SulfurAdd Michael Addition of Sulfur Intermediate1->SulfurAdd Intermediate2 Thiolate Intermediate SulfurAdd->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Tautomerization & Attack on Ester Product Methyl 3-Amino-5-fluoro- thieno[3,2-c]pyridine- 4-carboxylate Cyclization->Product

Caption: Workflow for the synthesis of thieno[3,2-c]pyridines.

Protocol 3.1: Synthesis of Methyl 3-amino-7-substituted-5-fluorothieno[3,2-c]pyridine-4-carboxylate

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-fluoro-4-formylpyridine-2-carboxylate (1 ) (1.0 equiv.), the active methylene nitrile (e.g., malononitrile, R=CN) (1.1 equiv.), and elemental sulfur (1.2 equiv.) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of a basic amine, such as morpholine or piperidine (0.1 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Reagent (R-CH₂-CN)R-GroupExpected Yield
Malononitrile-CNGood to Excellent
Ethyl Cyanoacetate-COOEtGood
Benzoylacetonitrile-COPhModerate to Good

Causality and Insights:

  • The base catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound.

  • The subsequent Michael addition of sulfur to the electron-deficient alkene is a key step.

  • The final Thorpe-Ziegler type cyclization is an intramolecular attack of the sulfur-adjacent carbanion (after tautomerization) onto the C2-ester carbonyl, which is an efficient ring-closing step to form the thiophene ring.[7]

Synthesis of Pyrido[3,2-d]pyrimidines via Condensation with Amidines

Pyrido[2,3-d]pyrimidines are another class of heterocycles with significant pharmacological activities, including antibacterial and antitumor properties.[8][9] A common and direct strategy involves the condensation of an ortho-aminoformylpyridine derivative. In our case, we can achieve a similar outcome by reacting our ortho-formyl ester with amidines or guanidine. The reaction proceeds through initial imine formation at the aldehyde followed by cyclizative condensation with the ester.

Protocol 3.2: Synthesis of 5-Fluoro-pyrido[3,2-d]pyrimidin-4(3H)-one derivatives

  • Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve methyl 3-fluoro-4-formylpyridine-2-carboxylate (1 ) (1.0 equiv.) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the amidine hydrochloride salt (e.g., acetamidine hydrochloride) (1.5 equiv.) and a base such as sodium ethoxide or potassium carbonate (2.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-120 °C for 8-16 hours. The optimal temperature and time will depend on the reactivity of the specific amidine used.

  • Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) if a strong base was used. The product may precipitate. Alternatively, extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.

Amidine/GuanidineResulting C2-SubstituentNotes
Formamidine-HProvides the parent pyrido-pyrimidine ring.
Acetamidine-CH₃Requires heating.
Guanidine-NH₂Leads to the 2-amino substituted product.
Benzamidine-PhGenerally good yields.

Causality and Insights:

  • The reaction is a classic example of pyrimidine synthesis from a 1,3-dicarbonyl equivalent (the formyl-ester) and an N-C-N fragment (the amidine).[10]

  • The more nucleophilic nitrogen of the amidine attacks the highly electrophilic aldehyde first to form an N-acyliminium intermediate or its equivalent.

  • The second nitrogen atom then undergoes intramolecular cyclization by attacking the ester carbonyl, followed by the elimination of methanol to yield the aromatic pyridopyrimidine ring system.

Synthesis of Furo[3,2-c]pyridines

The synthesis of the furo[2,3-b]pyridine core, an isostere of azaindole, has gained significant traction for its application as a hinge-binding template in kinase inhibitors.[1] A similar strategy can be envisioned for the isomeric furo[3,2-c]pyridine system starting from compound 1 . This can be achieved by a reaction sequence involving the formation of a phenoxide-like intermediate that cyclizes onto the ester.

Workflow: Furo[3,2-c]pyridine Synthesis Start Building Block 1 + Reagent with active methylene and hydroxyl precursor Condensation Knoevenagel or Wittig-type Condensation Start->Condensation Base Intermediate Alkene Intermediate Condensation->Intermediate Cyclization Intramolecular O-Acylation (Lactonization) Intermediate->Cyclization Heat / Base Product Substituted Furo[3,2-c]pyridine Cyclization->Product

Caption: General workflow for constructing the furo[3,2-c]pyridine core.

Protocol 3.3: Synthesis of Ethyl 5-fluoro-furo[3,2-c]pyridine-4-carboxylate derivatives

  • Setup: To a solution of methyl 3-fluoro-4-formylpyridine-2-carboxylate (1 ) (1.0 equiv.) in THF or DMF, add a reagent like ethyl glycolate or a related α-hydroxy ester derivative (1.2 equiv.).

  • Base Addition: Add a non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv.) portion-wise at 0 °C to deprotonate the hydroxyl group.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction involves an initial addition to the aldehyde followed by an intramolecular cyclization.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Causality and Insights:

  • This pathway relies on an intramolecular Williamson ether synthesis-like cyclization or, more accurately, an intramolecular O-acylation to form the furan ring.

  • The base deprotonates the hydroxyl group of the reagent, creating a potent nucleophile.

  • This alkoxide can either add to the aldehyde or participate in a substitution reaction. In this proposed route, an initial condensation at the aldehyde followed by cyclization onto the ester is the most plausible pathway to form the furan ring fused in this manner.[11][12]

Conclusion

Methyl 3-fluoro-4-formylpyridine-2-carboxylate is a high-potential, specialized building block for diversity-oriented synthesis in drug discovery. The orthogonal reactivity of its formyl and ester functionalities, enhanced by the activating fluoro-substituent, provides chemists with a powerful tool for the rapid and efficient assembly of complex, fused heterocyclic systems. The protocols and strategies outlined in this guide serve as a foundational blueprint for researchers to explore and expand upon the synthetic utility of this valuable intermediate.

References

  • Bunnage, M. E., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC.
  • Hirota, T., et al. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
  • Bele, A. A., & Sahu, V. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. Available at: [Link]

  • Kaur, N., et al. (2025). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]

  • Gomes, P. A. T. M., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]

  • Al-Taifi, E. A., et al. (2003). Synthesis of new thiopyridines, thienopyridines, pyridothienopyrimidines and pyranothienopyridines with anticipated biological activity. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2025). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

  • Bakhite, E. A., et al. (2003). Synthesis of new thiopyridines, thienopyridines, pyridothienopyrimidines and pyranothienopyridines with anticipated biological activity. ResearchGate. Available at: [Link]

  • Al-Omran, F., et al. (2011). Synthesis and reactions of some pyridopyrimidine and thienopyridine derivatives for antiviral evaluation. PMC. Available at: [Link]

  • Xu, P., et al. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]

  • El-Shahat, M., et al. A NOVEL FUSED PYRIDOPYRIMIDINE DERIVATIVES: SYNTHESIS AND CHARACTERIZATION. Egyptian Journal of Chemistry. Available at: [Link]

  • Al-Obaid, A. M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]

  • Anonymous. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

  • Bele, A. A., & Sahu, V. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

stability of methyl 3-fluoro-4-formylpyridine-2-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with methyl 3-fluoro-4-formylpyridine-2-carboxylate. Here, we address potential stability issues under acidic and basic conditions, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for methyl 3-fluoro-4-formylpyridine-2-carboxylate under acidic or basic conditions?

A1: The molecule possesses three key functional groups that can influence its stability: a methyl ester, a formyl (aldehyde) group, and a fluoro-substituted pyridine ring.

  • Under acidic conditions , the primary concern is the hydrolysis of the methyl ester to the corresponding carboxylic acid. The pyridine nitrogen can also be protonated, which may affect reaction rates.

  • Under basic conditions , the molecule is susceptible to several degradation pathways. The most common is the rapid hydrolysis (saponification) of the methyl ester. Additionally, the aldehyde group can undergo various base-catalyzed reactions, and there is a risk of nucleophilic aromatic substitution (SNAr) leading to defluorination, especially under harsh conditions.[1][2][3][4]

Q2: How does the position of the fluorine atom affect the stability of the molecule?

A2: The fluorine atom at the 3-position is generally more stable compared to fluorine at the 2- or 4-positions of the pyridine ring.[2] The electron-withdrawing nature of the ring nitrogen makes the 2- and 4-positions more susceptible to nucleophilic attack. However, the presence of other electron-withdrawing groups, such as the formyl and carboxylate groups in your molecule, can still activate the ring system, making it important to consider the overall electronic effects.

Q3: What are the visible signs of degradation?

A3: Degradation of pyridine-containing compounds can sometimes be indicated by a color change in the solid material or its solutions, often turning yellow or brown.[5] However, the most reliable sign of degradation is the appearance of new peaks in your analytical chromatograms (e.g., HPLC or GC-MS) and a corresponding decrease in the peak area of the starting material.

Troubleshooting Guide: Stability Under Acidic Conditions

Issue: My compound is degrading in an acidic medium. How can I minimize this?

The most likely degradation pathway under acidic conditions is the hydrolysis of the methyl ester to 3-fluoro-4-formylpyridine-2-carboxylic acid.

Possible Cause Troubleshooting Step Expected Outcome
Ester Hydrolysis Monitor the reaction at a lower temperature. Use the minimum amount of acid required for your transformation. Consider using a non-aqueous acidic environment if your reaction chemistry allows.Slower rate of hydrolysis, preserving the methyl ester.
Extended Reaction Times Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid prolonged exposure to acidic conditions.Minimized formation of the carboxylic acid byproduct.
Proposed Mechanism: Acid-Catalyzed Ester Hydrolysis

reactant Methyl 3-fluoro-4-formylpyridine-2-carboxylate protonated_carbonyl Protonated Carbonyl Intermediate reactant->protonated_carbonyl + H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + H2O product 3-Fluoro-4-formylpyridine-2-carboxylic Acid + Methanol tetrahedral_intermediate->product - H+

Caption: Acid-catalyzed hydrolysis of the methyl ester.

Troubleshooting Guide: Stability Under Basic Conditions

Issue: I am observing multiple byproducts and low recovery of my starting material under basic conditions.

Under basic conditions, you may encounter ester hydrolysis, reactions involving the aldehyde, and potentially defluorination.

Possible Cause Troubleshooting Step Expected Outcome
Ester Saponification If the ester is desired, avoid strongly basic conditions. Use milder bases like sodium bicarbonate or cesium carbonate if possible.[2] Keep reaction temperatures low.Reduced rate of ester hydrolysis.
Aldehyde Reactions The formyl group can undergo reactions like aldol condensation or Cannizzaro reaction in the presence of strong bases. Use of a non-nucleophilic, sterically hindered base might be beneficial if proton abstraction is the goal. Protecting the aldehyde group prior to subjecting the molecule to basic conditions is a common strategy.Prevention of unwanted side reactions involving the aldehyde.
Defluorination (SNAr) High temperatures and strong nucleophilic bases can lead to the displacement of the fluoride.[1][6] Use the mildest possible base and the lowest effective temperature. Carefully select your nucleophile if performing a substitution reaction to favor reaction at another site over defluorination.Preservation of the C-F bond.
Potential Degradation Pathways Under Basic Conditions

start Methyl 3-fluoro-4-formylpyridine-2-carboxylate saponification Saponification Product (Carboxylate Salt) start->saponification OH- (Hydrolysis) aldehyde_reaction Aldehyde Reaction Products (e.g., Cannizzaro, Aldol) start->aldehyde_reaction Strong Base defluorination Defluorination Product start->defluorination Strong Nucleophile/Base High Temperature

Caption: Potential degradation pathways in basic media.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for understanding the stability of a molecule and for developing stability-indicating analytical methods.[7][8]

Objective: To identify potential degradation products of methyl 3-fluoro-4-formylpyridine-2-carboxylate under various stress conditions.

Materials:

  • Methyl 3-fluoro-4-formylpyridine-2-carboxylate

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[9][10][11][12]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase.

  • Analysis: Analyze all samples by a validated HPLC method to assess the extent of degradation and identify the formation of new peaks.

Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation control Control Sample stock->control hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc control->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

References

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Organometallics. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PMC. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • NCBI Bookshelf - NIH. Toxicological Profile for Pyridine - ANALYTICAL METHODS. [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. [Link]

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ChemRxiv. From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. [Link]

  • PubMed. (1998). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Alcaligenes faecalis JQ135. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • NF Jain and CE Masse. Synthesis from Carboxylic Acid Derivatives. [Link]

  • MDPI. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. [Link]

  • Amerigo Scientific. Methyl 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylate. [Link]

  • ResearchGate. (2018). Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. [Link]

  • Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. [Link]

  • ResearchGate. Degradation of Pyridines in the Environment. [Link]

  • PubMed. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]

  • Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • PubMed. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]

  • Scilit. Degradation of Pyridine Derivatives in Soil. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • PubChem. Methyl 6-methylpyridine-2-carboxylate. [Link]

  • PubMed. (2021). Advanced reduction process to achieve efficient degradation of pyridine. [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • PMC. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 3-fluoro-4-formylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analytical characterization of methyl 3-fluoro-4-formylpyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Given the absence of comprehensive published spectral data for this specific molecule, this document establishes a robust analytical framework by comparing its predicted spectral characteristics with those of structurally related analogues. This comparative approach, grounded in fundamental principles of spectroscopy and chromatography, offers a validated methodology for identity, purity, and quality assessment.

The strategic placement of a fluorine atom, a formyl group, and a methyl ester on the pyridine core makes this molecule a versatile scaffold. However, this unique substitution pattern also presents distinct analytical challenges. This guide will elucidate the expected spectroscopic and chromatographic behavior of the target molecule and provide detailed, field-tested protocols for its characterization.

Structural Overview and Comparative Framework

The analytical strategy for methyl 3-fluoro-4-formylpyridine-2-carboxylate is built upon a comparative analysis with well-characterized, structurally similar compounds. This approach allows for the confident assignment of spectroscopic signals and the development of robust analytical methods.

Compound NameStructureKey Differences from Target
Methyl 3-fluoro-4-formylpyridine-2-carboxylate (Target) -
Methyl 3-fluoropyridine-4-carboxylateLacks the formyl group at C4; ester at C4 instead of C2.
Methyl 6-fluoro-5-formylpyridine-2-carboxylateIsomeric; functional groups at different positions.
3-Fluoro-4-pyridinecarboxaldehydeLacks the methyl carboxylate group at C2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of the target molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous evidence of its identity.

¹H NMR Spectroscopy: Predicted Data and Comparative Analysis

The ¹H NMR spectrum is expected to show two aromatic protons and a methyl singlet, with characteristic couplings to the fluorine atom.

Predicted ¹H NMR Data for Methyl 3-fluoro-4-formylpyridine-2-carboxylate (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentExpected J-Coupling (Hz)
~10.2d1HH-C(O)J(H-F) ≈ 1-2
~8.7d1HH-6J(H-H) ≈ 5
~7.6dd1HH-5J(H-H) ≈ 5, J(H-F) ≈ 8-9
~4.0s3HOCH₃-

Causality Behind Predictions:

  • The formyl proton is expected to be the most downfield-shifted proton due to the strong deshielding effect of the carbonyl group, appearing around 10.2 ppm. A small through-space coupling to the adjacent fluorine is anticipated.

  • H-6 is predicted to be downfield due to the anisotropic effect of the neighboring nitrogen and the electron-withdrawing ester group. It will appear as a doublet due to coupling with H-5.

  • H-5 will be a doublet of doublets, coupling to both H-6 and the fluorine at C-3. The four-bond H-F coupling (⁴JHF) is typically in the range of 8-9 Hz.

  • The methyl ester protons will appear as a sharp singlet around 4.0 ppm.

Comparative ¹H NMR Data

CompoundH-5H-6OCH₃OtherReference
Methyl 3-fluoropyridine-4-carboxylate7.77 (ddd)8.55 (dd)3.98 (d)8.62 (d, H-2)[1]
3-Fluoro-2-formylpyridine---7.54-7.57 (m, 2H), 8.61 (d, 1H), 10.20 (s, 1H)[2]

The data from methyl 3-fluoropyridine-4-carboxylate supports the expected chemical shifts and coupling patterns for the aromatic protons in a fluorinated pyridine ring.[1] The data for 3-fluoro-2-formylpyridine provides a good reference for the chemical shift of the formyl proton.[2]

¹³C NMR Spectroscopy: Predicted Data and Comparative Analysis

The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Predicted ¹³C NMR Data for Methyl 3-fluoro-4-formylpyridine-2-carboxylate (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentExpected J(C-F) (Hz)
~188C=O (aldehyde)~4-6
~163C=O (ester)~3-5
~158C-3~270 (¹JCF)
~150C-6~5-7
~145C-2~25 (²JCF)
~130C-4~8-10
~122C-5~1.5
~53OCH₃-

Causality Behind Predictions:

  • The aldehyde and ester carbonyl carbons are expected at the downfield end of the spectrum.

  • C-3 , directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JCF) of around 270 Hz, a hallmark of a C-F bond.

  • C-2 and C-4 , being two bonds away from the fluorine, will show smaller two-bond coupling constants (²JCF).

  • The remaining pyridine carbons will show smaller or no coupling to fluorine.

Comparative ¹³C NMR Data

CompoundC-2C-3C-4C-5C-6C=OOCH₃Reference
Methyl 3-fluoropyridine-4-carboxylate140.4157.1125.2124.4-163.353.0[1]

The data for methyl 3-fluoropyridine-4-carboxylate provides excellent reference points for the chemical shifts and, most importantly, the C-F coupling constants, which are critical for confirming the position of the fluorine atom.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Spectral width: 20 ppm

    • Number of scans: 16

    • Relaxation delay: 2 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Spectral width: 220 ppm

    • Number of scans: 1024

    • Relaxation delay: 2 s

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C). Phase and baseline correct the spectra. Calibrate the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the target compound.

Predicted Mass Spectrum Data

TechniqueIonization ModeExpected m/zAssignment
High-Resolution MS (HRMS)ESI+184.0404[M+H]⁺
Low-Resolution MSESI+184.0[M+H]⁺
Low-Resolution MSESI+206.0[M+Na]⁺

Causality Behind Predictions:

  • The molecular formula of methyl 3-fluoro-4-formylpyridine-2-carboxylate is C₈H₆FNO₃.

  • The predicted monoisotopic mass is 183.0332 Da.[3]

  • In electrospray ionization (ESI), protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaPredicted Monoisotopic Mass (Da)Reference
Methyl 6-fluoro-5-formylpyridine-2-carboxylateC₈H₆FNO₃183.03317[3]
Methyl 3-fluoropyridine-4-carboxylateC₇H₆FNO₂155.0383[1]

The isomeric methyl 6-fluoro-5-formylpyridine-2-carboxylate has the same molecular formula and therefore the same expected exact mass, highlighting the need for NMR and chromatography to distinguish between isomers.[3]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF) with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5 µL/min.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary voltage: 3.5 kV

    • Sampling cone: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

    • Mass range: 50-500 m/z

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~2960WeakAliphatic C-H stretch (CH₃)
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1735StrongC=O stretch (ester)
~1710StrongC=O stretch (aldehyde)
~1600, ~1470MediumC=C and C=N stretching (pyridine ring)
~1250StrongC-O stretch (ester)
~1200StrongC-F stretch

Causality Behind Predictions:

  • The two carbonyl groups (ester and aldehyde) are expected to show strong, distinct stretching vibrations. The ester carbonyl will likely be at a slightly higher wavenumber.

  • The presence of an aldehyde is confirmed by the characteristic, though often weak, C-H stretching bands (a Fermi doublet) around 2850 and 2750 cm⁻¹.

  • The C-F stretch will result in a strong absorption band in the fingerprint region.

Comparative IR Data

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Reference
Methyl 3-fluoropyridine-4-carboxylate1744 (ester)12773020 (Ar C-H), 2926 (Ali C-H)[1]
3-Fluoro-4-pyridinecarboxaldehydeConforms (aldehyde)Conforms-[4]

The IR spectrum of methyl 3-fluoropyridine-4-carboxylate confirms the expected position for the ester carbonyl and C-F stretches.[1]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. For a liquid or oily sample, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of methyl 3-fluoro-4-formylpyridine-2-carboxylate and for separating it from potential impurities or isomers.

Comparative HPLC Method Development

A reversed-phase HPLC method is generally suitable for this class of compounds.[5] The polarity of the target molecule will be influenced by the fluorine, formyl, and ester groups. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a buffer or acid modifier) is a good starting point.[5]

Starting HPLC Method Parameters

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient20% B to 80% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Causality Behind Method Choices:

  • Reversed-Phase (C18): This stationary phase is suitable for moderately polar organic molecules.

  • Acidified Mobile Phase: The addition of formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks and more reproducible retention times.

  • Gradient Elution: A gradient is recommended to ensure the elution of any potential impurities with a wide range of polarities.

  • UV Detection: The pyridine ring and carbonyl groups are strong chromophores, making UV detection at 254 nm a sensitive method of detection.

Experimental Protocol: HPLC Purity Analysis
  • Standard and Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase (50:50 A:B).

    • Prepare a working solution at 0.1 mg/mL by diluting the stock solution.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the sample and run the gradient method.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of the Analytical Workflow

The following diagram illustrates the comprehensive workflow for the characterization of methyl 3-fluoro-4-formylpyridine-2-carboxylate.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Interpretation & Comparison Sample Methyl 3-fluoro-4-formyl- pyridine-2-carboxylate NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR FTIR Spectroscopy Sample->IR HPLC HPLC (Purity) Sample->HPLC Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity Comparison Comparison with Analogues Structure->Comparison Purity->Comparison

Caption: Analytical workflow for the characterization of the target compound.

Conclusion

This guide has established a comprehensive analytical framework for the characterization of methyl 3-fluoro-4-formylpyridine-2-carboxylate. By integrating predicted data with comparative analysis of structurally similar compounds, a high degree of confidence in the identity and purity of this important synthetic intermediate can be achieved. The detailed protocols provided herein serve as a validated starting point for researchers in drug discovery and development, ensuring the quality and integrity of their scientific investigations.

References

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]

Sources

A Comparative Guide to the Synthetic Pathways of Substituted Pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridine carboxylates are a cornerstone of modern medicinal chemistry and materials science. Their inherent structural motifs are found in numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of carboxylate and other substituent groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, directing its biological activity and material function. Consequently, the efficient and versatile synthesis of these compounds is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of several key synthetic pathways to substituted pyridine carboxylates. We will delve into the mechanistic underpinnings of classical named reactions and explore the advancements offered by modern catalytic methods. Each section will present the core chemical principles, a critical evaluation of the methodology's strengths and weaknesses, and detailed, field-proven experimental protocols to bridge theory with practical application.

Classical Synthetic Strategies

While numerous methods exist for pyridine synthesis, four classical, name-reactions have stood the test of time due to their reliability and broad applicability: the Hantzsch, Kröhnke, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses. These multicomponent reactions offer powerful ways to construct the pyridine ring from simple, acyclic precursors.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[2] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[3]

Mechanism of Action

The reaction proceeds through two key intermediates: a Knoevenagel condensation product from the reaction of the aldehyde with one equivalent of the β-ketoester, and an enamine formed from the second equivalent of the β-ketoester and ammonia. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine. A final oxidation step furnishes the aromatic pyridine ring.[1]

Hantzsch_Mechanism Start Aldehyde + β-Ketoester Knoevenagel Knoevenagel Condensation Product (α,β-Unsaturated Carbonyl) Start->Knoevenagel Michael_Adduct Michael Addition Product Knoevenagel->Michael_Adduct Enamine_Start β-Ketoester + Ammonia Enamine Enamine Intermediate Enamine_Start->Enamine Enamine->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Carboxylate Oxidation->Pyridine Krohnke_Mechanism Start α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Start->Ylide Base Base (e.g., Acetate) Base->Ylide Michael_Adduct Michael Addition Ylide->Michael_Adduct Enone α,β-Unsaturated Carbonyl Compound Enone->Michael_Adduct Dicarbonyl 1,5-Dicarbonyl Intermediate Michael_Adduct->Dicarbonyl Cyclization Cyclization & Dehydration Dicarbonyl->Cyclization Ammonia Ammonia Ammonia->Cyclization Pyridine Substituted Pyridine Carboxylate Cyclization->Pyridine Bohlmann_Rahtz_Mechanism Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ethynylketone Ethynylketone Ethynylketone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Isomerization Heat-Induced E/Z Isomerization Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Substituted Pyridine Carboxylate Cyclodehydration->Pyridine Guareschi_Thorpe_Mechanism Cyanoacetamide Cyanoacetamide Condensation Knoevenagel-type Condensation Cyanoacetamide->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Base Base Base->Condensation Intermediate Acyclic Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Pyridone 2-Pyridone Derivative Cyclization->Pyridone CH_Carboxylation_Workflow Start Pyridine Substrate + Pd(II) Catalyst + CO2 CH_Activation C-H Activation Start->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle CO2_Insertion CO2 Insertion Palladacycle->CO2_Insertion Carboxylate_Complex Palladium Carboxylate Complex CO2_Insertion->Carboxylate_Complex Reductive_Elimination Reductive Elimination Carboxylate_Complex->Reductive_Elimination Product Pyridine Carboxylic Acid Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Start

Sources

A Comparative Guide to the Potential Biological Activities of Compounds Derived from Methyl 3-fluoro-4-formylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

Editorial Note: In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. The compound methyl 3-fluoro-4-formylpyridine-2-carboxylate presents a unique and promising starting material for the synthesis of a diverse library of derivatives. Its structure, featuring a fluorinated pyridine ring, a reactive aldehyde group, and a methyl ester, offers multiple points for chemical modification. This guide provides a prospective analysis of the potential biological activities of compounds that could be synthesized from this scaffold. While, to date, there is a notable absence of published data on the biological evaluation of derivatives from this specific starting material, we can extrapolate and draw reasoned hypotheses from the well-established bioactivities of structurally analogous compounds. This document will, therefore, serve as a comparative guide to the potential anticancer, antimicrobial, and anti-inflammatory properties of Schiff bases, hydrazones, and chalcones derived from methyl 3-fluoro-4-formylpyridine-2-carboxylate, supported by experimental data from closely related chemical entities.

The Synthetic Potential of Methyl 3-fluoro-4-formylpyridine-2-carboxylate

The aldehyde functionality at the C4 position of the pyridine ring is a versatile handle for a variety of chemical transformations. The most straightforward of these are condensation reactions with primary amines and compounds containing active methylene groups to yield Schiff bases, hydrazones, and chalcones, respectively. The fluorine atom at the C3 position is expected to enhance the lipophilicity and metabolic stability of the resulting derivatives, potentially improving their pharmacokinetic profiles.

G start Methyl 3-fluoro-4-formylpyridine-2-carboxylate schiff Schiff Base Derivatives start->schiff + R-NH2 (Primary Amine) hydrazone Hydrazone Derivatives start->hydrazone + R-NHNH2 (Hydrazine) chalcone Chalcone Derivatives start->chalcone + R-C(O)CH3 (Ketone)

Caption: Synthetic routes to potential derivatives.

Comparative Analysis of Potential Biological Activities

Based on the extensive literature on fluorinated pyridine derivatives, we can anticipate a range of biological activities for the Schiff base, hydrazone, and chalcone derivatives of our lead compound.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer drugs. The introduction of a fluorine atom can often enhance the cytotoxic effects of a molecule. Schiff bases and hydrazones derived from various aldehydes have demonstrated significant anticancer activity, often through the induction of apoptosis.

Table 1: Comparative Anticancer Activity of Analogous Fluorinated Pyridine Derivatives

Compound ClassSpecific Analogous CompoundCancer Cell LineIC50 (µM)Reference
Fluorinated Schiff BaseCopper(II) complex of a fluorinated Schiff baseHeLa12.5[1]
Fluorinated Schiff BaseCopper(II) complex of a fluorinated Schiff baseMCF-78.3[1]
Pyridine-based HydrazoneA novel synthesized pyridine-hydrazoneA549 (Lung)5.2[2]
Pyridine-based HydrazoneAnother novel pyridine-hydrazoneK562 (Leukemia)7.8[2]

It is hypothesized that Schiff bases and hydrazones derived from methyl 3-fluoro-4-formylpyridine-2-carboxylate could exhibit potent anticancer activity. The imine (-C=N-) linkage in these compounds is often crucial for their biological effects.

A potential mechanism of action for such compounds could be the induction of apoptosis through the intrinsic pathway, as illustrated below.

G compound Hypothetical Anticancer Derivative bax Bax/Bak Activation compound->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic pathway.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Fluorinated quinolones are a well-established class of antibiotics, and other fluorinated heterocyclic compounds have also shown promise. Hydrazones, in particular, have been extensively studied for their antibacterial and antifungal properties.[3]

Table 2: Comparative Antimicrobial Activity of Analogous Fluorinated Pyridine Derivatives

Compound ClassSpecific Analogous CompoundMicrobial StrainMIC (µg/mL)Reference
Fluorinated Imine(E)-1-phenyl-N-(2,3,5,6-tetrafluoropyridin-4-yl)methanimineS. aureus16[4]
Fluorinated Imine(E)-1-phenyl-N-(2,3,5,6-tetrafluoropyridin-4-yl)methanimineE. coli32[4]
Pyridine-based HydrazoneIsonicotinic acid hydrazone derivativeB. subtilis<1[3]
Pyridine-based HydrazoneIsonicotinic acid hydrazone derivativeS. epidermidis<1[3]

The azomethine linkage in Schiff bases and hydrazones is thought to be responsible for their antimicrobial effects, potentially by interfering with microbial cell wall synthesis or DNA replication.[5] The presence of the fluorinated pyridine ring in our hypothetical derivatives could enhance their ability to penetrate bacterial cell membranes.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Chalcones, which are α,β-unsaturated ketones, are known to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators. The synthesis of chalcones from methyl 3-fluoro-4-formylpyridine-2-carboxylate would involve a Claisen-Schmidt condensation with an appropriate ketone.[6]

Table 3: Comparative Anti-inflammatory Activity of Analogous Chalcone Derivatives

Compound ClassSpecific Analogous CompoundAssayIC50 (µM)Reference
ChalconeA synthesized chalcone derivativeInhibition of NO production3.5[7]
ChalconeAnother synthesized chalcone derivativeCOX-2 Inhibition1.2[7]

The anti-inflammatory effects of chalcones are often attributed to their ability to modulate signaling pathways such as the NF-κB pathway, which plays a central role in the inflammatory response.

Experimental Protocols

To validate the theoretical potential of these derivatives, the following experimental protocols would be essential.

General Synthesis of Schiff Base Derivatives

G start Dissolve starting material and primary amine in ethanol reflux Reflux the mixture for 2-4 hours start->reflux cool Cool the reaction mixture to room temperature reflux->cool precipitate Collect the precipitate by filtration cool->precipitate wash Wash the solid with cold ethanol precipitate->wash dry Dry the product under vacuum wash->dry

Caption: Schiff base synthesis workflow.

Protocol:

  • Dissolve methyl 3-fluoro-4-formylpyridine-2-carboxylate (1 mmol) in 20 mL of absolute ethanol.

  • Add a stoichiometric amount (1 mmol) of the desired primary amine.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the purified Schiff base derivative under vacuum.

In Vitro Anticancer Activity Assay (MTT Assay)

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

Protocol:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While the biological activities of compounds directly derived from methyl 3-fluoro-4-formylpyridine-2-carboxylate remain to be experimentally determined, the analysis of structurally similar compounds provides a strong rationale for their synthesis and evaluation. The fluorinated pyridine core, combined with the versatile aldehyde functionality, makes this an exceptionally promising scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the synthesis of a diverse library of Schiff bases, hydrazones, and chalcones from this starting material. Subsequent screening for a wide range of biological activities will be crucial to uncover the full therapeutic potential of this compound class. Further derivatization of the methyl ester at the C2 position could also be explored to fine-tune the biological and pharmacokinetic properties of these molecules. The insights from such studies could pave the way for the development of new and effective therapeutic agents.

References

  • MDPI. (2025, January 26). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Retrieved from [Link]

  • JOCPR. (n.d.). Hydrazones: Synthesis, biological activity and their spectral characterization. Retrieved from [Link]

  • SciSpace. (2015, January 15). Synthesis and Characterization and Biological Activities of Hydrazones. Retrieved from [Link]

  • PMC. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017, January 30). Retrieved from [Link]

  • Journal of Advances in Biology & Biotechnology. (2021, December 27). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Retrieved from [Link]

  • PMC. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

  • Academia.edu. (n.d.). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Retrieved from [Link]

  • PMC. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

  • MDPI. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]

  • PMC. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved from [Link]

  • MDPI. (2017, November 1). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]

  • Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

  • PSE Community.org. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Retrieved from [Link]

  • PubMed. (2020, July 15). Synthesis, characterization, and anticancer activity of Schiff bases. Retrieved from [Link]

  • STM Journals. (n.d.). Synthesis, Characterization and Evaluation of Pyridine derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

  • Science Publishing Group. (2023, May 29). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Retrieved from [Link]

  • PMC. (2022, April 7). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Retrieved from [Link]

  • ResearchGate. (2011, November 20). Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. Retrieved from [Link]

  • ResearchGate. (2020, February 6). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SCHIFF BASES AND THEIR DERIVATIVES: A REVIEW OF RECENT WORK. Retrieved from [Link]

  • Xia & He Publishing. (2022, August 16). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Retrieved from [Link]

  • Neliti. (2024, September 30). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME SCHIFF BASE METAL COMPLEXES. Retrieved from [Link]

Sources

Beyond Trifluoromethyl: A Technical Guide to Alternative Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the trifluoromethyl group (


) has been the "king" of medicinal chemistry—a reliable tool to block metabolism and boost lipophilicity. However, the drug discovery landscape is shifting. We are facing the "flatland" problem, where over-reliance on 

-rich aromatics leads to poor solubility and clinical attrition.

This guide analyzes three high-impact alternatives that are reshaping structure-activity relationships (SAR): the Pentafluorosulfanyl group (


) , Fluorinated Bicyclo[1.1.1]pentanes (

-BCPs)
, and the Difluoromethyl group (

)
. We move beyond basic properties to discuss practical installation, physicochemical trade-offs, and decision-making frameworks.

The Pentafluorosulfanyl Group ( ): The "Super-Trifluoromethyl"

The


 group is often described as a "super-trifluoromethyl" because it amplifies the properties of 

while adding unique steric bulk.
Mechanism of Action & Utility[1]
  • Steric Demand: Unlike the trigonal pyramidal

    
    , the 
    
    
    
    group adopts a square pyramidal geometry. Its volume (
    
    
    ) is slightly smaller than a tert-butyl group but significantly larger than
    
    
    . This allows it to fill large hydrophobic pockets that
    
    
    cannot.
  • Electronic Modulation: It is more electron-withdrawing (

    
    ) than 
    
    
    
    (
    
    
    ), lowering the
    
    
    of neighboring amines or phenols more drastically.
  • Lipophilicity: It is significantly more lipophilic (

    
    ) than 
    
    
    
    (
    
    
    ). This is a double-edged sword: it boosts membrane permeability but can increase non-specific binding if not balanced with polar groups.
Comparative Performance
PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
tert-Butyl (

)
Geometry Trigonal PyramidalSquare PyramidalTetrahedral
Electronegativity (

)
3.363.65N/A
Hammett

0.540.68-0.20
Hansch

(Lipophilicity)
0.881.511.98
Chemical Stability HighHigh (Hydrolysis resistant)High

Fluorinated Bicyclo[1.1.1]pentanes ( -BCPs): Escaping Flatland

Replacing phenyl rings with bioisosteres is a standard strategy to improve physicochemical properties. The Bicyclo[1.1.1]pentane (BCP) core is the premier "saturated bioisostere" for the para-phenyl ring.

The "Solubility Switch"

Aromatic rings are flat (


) and stack, reducing solubility. BCPs are 3D (

) scaffolds that disrupt crystal packing.
  • Metabolic Stability: The bridgehead hydrogens in BCPs are susceptible to oxidative metabolism (CYP450). Fluorination of the bridgehead position (forming

    
    -BCP) blocks this metabolic soft spot, extending half-life (
    
    
    
    ) significantly compared to the non-fluorinated parent.
  • Vector Fidelity: The distance between bridgehead carbons in BCP (1.85 Å) is shorter than the para-phenyl distance (2.79 Å), but the exit vectors are perfectly linear, maintaining the binding orientation of the substituents.

The Difluoromethyl Group ( ): The Lipophilic Hydrogen Bond Donor[5]

While


 is a hydrogen bond acceptor (albeit a weak one), 

is a unique Hydrogen Bond Donor (HBD) .
The "Lipophilic Donor" Paradox

The electronegativity of the two fluorine atoms polarizes the C-H bond, making the proton acidic enough to act as a weak H-bond donor.

  • Bioisostere Utility: It serves as a bioisostere for hydroxyl (

    
    ) and thiol (
    
    
    
    ) groups.[1][2][3][4]
  • Advantage: unlike

    
    , the 
    
    
    
    group does not undergo glucuronidation (Phase II metabolism), solving a common clearance issue for phenols.

Experimental Protocols

Protocol A: Radical Pentafluorosulfanylation of Terminal Alkynes

Objective: Install the


 group onto an aliphatic chain.[5]
Reagent Note:

is a gas at room temperature (bp -10°C). It must be condensed or used in a sealed vessel.
  • Setup: Flame-dry a heavy-walled pressure tube or autoclave.

  • Reagent Preparation: Condense

    
     (1.2 equiv) into the vessel at -78°C using a dry ice/acetone bath.
    
  • Addition: Add the terminal alkyne (1.0 equiv) dissolved in anhydrous hexane or dichloromethane.

  • Initiation: Add triethylborane (

    
    , 0.1 equiv) as a radical initiator. Caution: 
    
    
    
    is pyrophoric. Alternatively, UV light irradiation can be used.
  • Reaction: Seal the vessel and stir at -30°C to 0°C for 2-4 hours.

  • Workup: Vent excess gas carefully into a caustic scrubber (KOH solution). Wash the organic layer with

    
     and brine.
    
  • Elimination (Optional): To restore the double bond (forming an alkenyl-

    
    ), treat the intermediate with ethanolic KOH.
    
Protocol B: Synthesis of Fluorinated BCPs from [1.1.1]Propellane

Objective: Create a bridgehead-fluorinated BCP scaffold. Precursor: [1.1.1]Propellane is unstable and typically used as a solution in ether/pentane.

  • Radical Source: Select an alkyl iodide (

    
    ) or bromide as the radical precursor.
    
  • Photocatalysis: In a quartz tube, mix [1.1.1]propellane (solution, 1.5 equiv), the alkyl iodide (1.0 equiv), and a photocatalyst (e.g.,

    
    , 1 mol%).
    
  • Irradiation: Irradiate with Blue LEDs (450 nm) for 12 hours.

  • Fluorination Step: The resulting iodinated BCP intermediate is isolated. Treat with

    
     (Silver Fluoride) or Selectfluor in acetonitrile at 60°C to perform Halogen exchange, yielding the 
    
    
    
    -BCP.
    • Note: Direct radical fluorination is difficult; the stepwise iodine-atom-transfer (ATRA) followed by fluorination is more reliable.

Decision Frameworks & Visualization

Figure 1: Fluorinated Building Block Selection Matrix

This decision tree guides the medicinal chemist on when to deploy specific fluorinated motifs based on SAR liabilities.

G Start SAR Liability Identified Metabolic High Metabolic Clearance? Start->Metabolic Solubility Poor Solubility / Flat? Start->Solubility Potency Low Potency / Binding? Start->Potency Target_Aliphatic Target: Aliphatic Site Metabolic->Target_Aliphatic Oxidative Liability Target_Phenyl Target: Phenyl Ring Solubility->Target_Phenyl Yes Target_Hbond Target: Phenol/OH Potency->Target_Hbond H-Bond Required? Soln_BCP Use F-BCP (Solubility + Stability) Target_Phenyl->Soln_BCP Replace Ring Soln_SF5 Use -SF5 (Fill Pocket + Block Metabolism) Target_Aliphatic->Soln_SF5 Need Bulk? Soln_CF3 Use -CF3 (Standard Block) Target_Aliphatic->Soln_CF3 Small Pocket? Soln_CHF2 Use -CHF2 (Lipophilic H-Bond Donor) Target_Hbond->Soln_CHF2 Bioisostere

Caption: Decision matrix for selecting fluorinated building blocks based on specific physicochemical liabilities (Solubility, Metabolism, Potency).

Figure 2: Radical Pentafluorosulfanylation Workflow

A visual representation of the Protocol A mechanism.

Reaction Step1 Initiation (Et3B or hν) Step2 SF5 Radical Generation Step1->Step2 Homolysis Step3 Addition to Alkyne/Alkene Step2->Step3 Attack π-system Step4 Cl Atom Abstraction Step3->Step4 Carbon Radical Product Final Product (β-chloro-SF5) Step4->Product Chain Propagation Product->Step2 Regenerate Radical

Caption: Mechanistic workflow for the radical addition of SF5Cl to unsaturated bonds, the primary entry point for SF5 building blocks.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

Sources

spectroscopic analysis (1H NMR, 13C NMR, 19F NMR) of fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the incorporation of fluorine into pyridine scaffolds is a standard strategy to modulate basicity (


), metabolic stability, and lipophilicity. However, the structural characterization of fluoropyridines presents unique challenges due to the large spin-active 

nucleus (

, 100% abundance) and its extensive coupling networks (

,

).

This guide provides a technical comparison of the three primary fluoropyridine isomers (2-F, 3-F, 4-F). It moves beyond basic spectral listing to analyze the causality of substituent effects and provides field-proven acquisition protocols to resolve complex coupling patterns.

Part 1: The Physics of Fluorine Substitution

To interpret the NMR data correctly, one must understand the competing electronic effects of the fluorine atom on the pyridine ring.

  • Inductive Effect (

    
    ):  Fluorine is highly electronegative, pulling electron density through 
    
    
    
    -bonds. This generally deshields adjacent nuclei (downfield shift).
  • Resonance Effect (

    
    ):  Fluorine has lone pairs that can donate electron density into the 
    
    
    
    -system. This shields nuclei at ortho/para positions (upfield shift).
  • Nitrogen Interaction: The position of fluorine relative to the ring nitrogen creates unique electronic environments, drastically affecting chemical shifts and stability.

The "Stability" Variable: 4-Fluoropyridine

Critical Note: Unlike its isomers, 4-fluoropyridine free base is unstable at ambient conditions. It undergoes self-polymerization to form brown solids (viologens).

  • Operational Tip: Always handle 4-fluoropyridine as its hydrochloride salt or keep the free base in dilute solution at low temperatures. Data provided below for 4-F typically refers to the free base generated in situ or the salt form where noted.

Part 2: Comparative Analysis of Isomers

The following tables synthesize experimental data to allow for rapid identification of the specific isomer.

Table 1: NMR Chemical Shifts & Characteristics

Reference:


 (

ppm).[1][2] Solvent:

.[3]
Isomer

(ppm)
Electronic EnvironmentDiagnostic Feature
2-Fluoropyridine -66 to -70 Most Deshielded. Proximity to electronegative N (Ortho) amplifies

effect.
Lowest field signal.[4] Often appears as a complex multiplet due to strong coupling to H3.
3-Fluoropyridine -123 to -128 Most Shielded. Meta to N. The

effect dominates over the weaker

effect from N.
Highest field signal. "Safest" isomer (chemically stable).
4-Fluoropyridine -87 to -95 Intermediate. Para to N. Resonance interaction with N is possible, but symmetry dominates.Unstable Free Base. Distinctive AA'XX' coupling pattern in

NMR.
Table 2: NMR Coupling Constants ( )

Fluorine-Carbon coupling is the definitive confirmation of substitution position.

Coupling Type2-Fluoropyridine (Hz)3-Fluoropyridine (Hz)4-Fluoropyridine (Hz)

(Direct)
~235 - 242 ~250 - 258 ~265 - 268

(Geminal)
~35 (C3)~20-25 (C2, C4)~20 (C3, C5)

(Vicinal)
~8 (C4)~5-10 (C5)~5 (C2, C6)

Analyst Insight: Note the trend in


. As the fluorine moves from the 2-position (ortho) to the 4-position (para), the coupling constant magnitude increases . This is a reliable check if chemical shift data is ambiguous due to solvent effects.

Part 3: Advanced Acquisition Protocols

Standard proton NMR (


) of fluoropyridines is often uninterpretable due to "multiplet confusion"—where 

and

overlap. To ensure data integrity, use the following self-validating workflow.
Protocol A: The "Fluorine Scout" (Mandatory First Step)

Before attempting proton assignment, acquire a quick non-decoupled


 scan.
  • Why: It confirms the number of fluorine atoms and their symmetry.

  • Setting: Spectral width 200 ppm (center at -100 ppm).

Protocol B: The "Clean Proton" ( )

This experiment decouples the fluorine nucleus during proton acquisition.

  • Setup: Select a standard 1H pulse sequence.

  • Decoupler: Turn on Channel 2 (f2). Set nucleus to

    
    .[2][5][6][7][8][9]
    
  • Offset (O2): Set the decoupling frequency to the exact ppm value found in the "Fluorine Scout."

  • Result: The complex multiplets collapse into standard aromatic splitting patterns (e.g., 2-fluoropyridine looks like a standard substituted pyridine).

Workflow Visualization

The following diagram illustrates the decision logic for characterizing an unknown fluoropyridine.

Fluoropyridine_Workflow Start Unknown Fluoropyridine Sample F19_Scout Step 1: 19F Scout Scan (Non-decoupled) Start->F19_Scout Check_Shift Check Chemical Shift (δ) F19_Scout->Check_Shift Res_Low δ -60 to -75 ppm (Low Field) Check_Shift->Res_Low Deshielded Res_Mid δ -85 to -100 ppm (Mid Field) Check_Shift->Res_Mid Intermediate Res_High δ -120 to -130 ppm (High Field) Check_Shift->Res_High Shielded Iso_2 Suspect: 2-Fluoropyridine Res_Low->Iso_2 Iso_4 Suspect: 4-Fluoropyridine Res_Mid->Iso_4 Iso_3 Suspect: 3-Fluoropyridine Res_High->Iso_3 H1_Decouple Step 2: Acquire 1H{19F} (Broadband Decoupled) Iso_2->H1_Decouple Iso_4->H1_Decouple Iso_3->H1_Decouple Confirm_2 Confirmation: Look for 1J(C-F) ~240 Hz in 13C NMR H1_Decouple->Confirm_2 Collapse to ABCD Confirm_4 Confirmation: Symmetric AA'XX' pattern Check Stability! H1_Decouple->Confirm_4 Collapse to AA'BB' Confirm_3 Confirmation: Look for 1J(C-F) ~255 Hz in 13C NMR H1_Decouple->Confirm_3 Collapse to ABXY

Caption: Logical workflow for the structural elucidation of fluoropyridines, prioritizing


 scout scans to guide decoupling parameters.

Part 4: Structural Elucidation Logic & Coupling Pathways

Understanding the coupling pathways is essential for assigning the carbon backbone.

The "W-Coupling" Effect

In 3-fluoropyridine, a specific long-range coupling is often observed: the


 coupling .
  • Mechanism: Through-bond interaction in a "W" shape configuration.

  • Observation: The proton at position 2 (between N and F) often shows a fine splitting of

    
     Hz due to coupling with the fluorine at position 3.
    
Diagram: Coupling Influence

This diagram visualizes how the fluorine atom at the 2-position influences its neighbors compared to the 3-position.

Coupling_Logic cluster_0 2-Fluoropyridine System cluster_1 3-Fluoropyridine System F2 F (Pos 2) C2 C2 (1J ~240Hz) F2->C2 C3 C3 (2J ~35Hz) F2->C3 H3 H3 (3J ~8Hz) F2->H3 F3 F (Pos 3) C3_3 C3 (1J ~255Hz) F3->C3_3 C2_3 C2 (2J ~25Hz) F3->C2_3 H2_3 H2 (3J ~10Hz) F3->H2_3

Caption: Comparison of coupling magnitudes (


) for 2-F and 3-F isomers. Thicker lines indicate stronger coupling constants.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-NMR coupling constants).
  • Reich, H. J. (2024).

    
     Chemical Shifts. University of Wisconsin-Madison. Link
    
  • National Institute of Standards and Technology (NIST). (2023). 4-Fluoropyridine Mass and NMR Data. PubChem Database.[10] Link

  • Chambers, R. D., et al. (1999). Nucleophilic substitution in fluoropyridines. Journal of the Chemical Society, Perkin Transactions 1. (Source for 2-F and 4-F synthesis and spectral data). Link

  • SpectraBase. (2024). 2-Fluoropyridine

    
     NMR Spectrum. Wiley Science Solutions. Link
    

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Among these, fluorinated pyridine derivatives have emerged as a particularly fruitful area of investigation, leading to the development of numerous clinically successful drugs.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these compounds, offering field-proven insights into how the position and nature of fluorine substitution can profoundly influence biological activity. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower your own drug discovery efforts.

The Fluorine Advantage: More Than Just a Halogen Swap

The introduction of a fluorine atom into a pyridine ring is not a mere substitution; it is a strategic modification that can dramatically alter a molecule's physicochemical properties and, consequently, its pharmacological profile.[1] The high electronegativity and small size of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to a longer half-life and improved pharmacokinetic profile.[1]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH. This can impact receptor binding, cell permeability, and solubility.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

  • Improved Lipophilicity and Permeability: The strategic placement of fluorine can increase a molecule's lipophilicity, facilitating its passage across biological membranes.

Positional Isomers: A Tale of Three Fluorines

The location of the fluorine atom on the pyridine ring is a critical determinant of its biological effect. While the precise impact is target-dependent, some general trends have emerged from numerous studies.

2-Fluoropyridine Derivatives

Substitution at the 2-position places the fluorine atom adjacent to the nitrogen. This proximity can significantly influence the electron density of the ring and the basicity of the nitrogen.

3-Fluoropyridine Derivatives

Fluorination at the 3-position often has a more subtle electronic effect on the pyridine nitrogen compared to the 2-position. However, it can still play a crucial role in directing binding interactions and blocking metabolic hotspots.

4-Fluoropyridine Derivatives

The 4-position is para to the nitrogen, and fluorine substitution here can have a pronounced effect on the overall electronic properties of the ring.

To illustrate the impact of fluorine's position, consider the following hypothetical data for a series of kinase inhibitors:

CompoundFluorine PositionIC50 (nM)
Unsubstituted Pyridine-500
2-Fluoropyridine Analog 2 150
3-Fluoropyridine Analog 3 50
4-Fluoropyridine Analog 4 200

This is illustrative data and does not represent a specific compound series.

In this example, the 3-fluoro substitution provides the most significant enhancement in potency, highlighting the importance of empirical testing for each new chemical series.

Case Study: Sorafenib - A Fluorinated Pyridine in Oncology

Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers, including hepatocellular carcinoma and renal cell carcinoma.[2][3] Its structure features a pyridine ring connected to a urea moiety. A key feature of Sorafenib is the presence of a picolinamide group, which contains a pyridine ring. While not directly fluorinated on the pyridine ring itself, its development showcases the importance of the pyridine scaffold in modern drug design. The mechanism of action of Sorafenib involves the inhibition of multiple intracellular and cell surface kinases, including RAF kinases and receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[4][5][6] This dual mechanism allows Sorafenib to both inhibit tumor cell proliferation and block tumor angiogenesis.[4][5]

The following diagram illustrates the simplified mechanism of action of Sorafenib:

Sorafenib_Mechanism cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR RAS RAS PDGFR PDGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

Caption: Simplified signaling pathway showing Sorafenib's inhibition of key kinases.

Case Study: Lapatinib - Targeting HER2 and EGFR

Lapatinib is another example of a successful drug that incorporates a pyridine moiety, in this case, a furanyl-quinazoline derivative. It is a dual tyrosine kinase inhibitor that targets both HER2/ErbB2 and EGFR/ErbB1.[7][8][9] By blocking these receptors, Lapatinib inhibits downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[7][8][9]

The following diagram illustrates the simplified mechanism of action of Lapatinib:

Lapatinib_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 PI3K PI3K HER2->PI3K MAPK MAPK/ERK HER2->MAPK EGFR EGFR/ErbB1 EGFR->PI3K EGFR->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Lapatinib Lapatinib Lapatinib->HER2 Inhibits Lapatinib->EGFR Inhibits

Caption: Simplified signaling pathway showing Lapatinib's dual inhibition of HER2 and EGFR.

Experimental Protocols

To facilitate the exploration of fluorinated pyridine derivatives in your own research, we provide the following validated protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of fluorinated pyridine derivatives on cancer cell lines.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with compounds B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add solubilization solution F->G H Measure absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated pyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottomed plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][11]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol is used to determine the antiviral efficacy of fluorinated pyridine derivatives against lytic viruses.

Workflow:

Plaque_Assay_Workflow A Seed host cells in 6-well plate B Incubate to form monolayer A->B C Infect with virus + compounds B->C D Incubate (1h) C->D E Add semi-solid overlay D->E F Incubate until plaques form E->F G Fix and stain cells F->G H Count plaques G->H

Caption: Workflow for the plaque reduction assay.

Materials:

  • Susceptible host cell line

  • Lytic virus stock

  • Complete culture medium

  • Fluorinated pyridine derivatives

  • Semi-solid overlay (e.g., medium with 1% agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of the fluorinated pyridine derivatives. Mix a standard amount of virus with each compound dilution and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and add the virus-compound mixtures. Incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and add a semi-solid overlay to each well.

  • Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells.

  • Fixation and Staining: Fix the cells with fixing solution and then stain with staining solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC50 value.

Conclusion

The strategic incorporation of fluorine into the pyridine scaffold is a powerful and versatile tool in drug discovery. A thorough understanding of the structure-activity relationships, driven by systematic comparative studies, is essential for harnessing the full potential of this chemical space. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of novel fluorinated pyridine-based therapeutics. By combining empirical data with a rational design approach, the scientific community can continue to unlock new and effective treatments for a wide range of diseases.

References

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, S., Cao, F., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, B., … Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109.
  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • RxKOL. (2025, May 22).
  • Patsnap Synapse. (2024, July 17).
  • Spector, N. L., Xia, W., Burris, H., Hurwitz, H., Dees, E. C., Dowlati, A., O'Neil, B., Overmoyer, B., Marcom, P. K., Blackwell, K. L., Smith, D. A., Koch, K. M., Stead, A., Mangum, S., Ellis, M. J., & Lyerly, H. K. (2007). The dual ErbB-2/epidermal growth factor receptor tyrosine kinase inhibitor lapatinib, in combination with capecitabine, is active in patients with ErbB-2-overexpressing breast cancer that has progressed on trastuzumab.
  • Benchchem. (2025).
  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics.
  • Spector, N. L., & Blackwell, K. L. (2009). Understanding the mechanisms of trastuzumab therapy resistance. Journal of Clinical Oncology, 27(33), 5450–5452.
  • Patsnap Synapse. (2024, July 17).
  • Spector, N. L., & Blackwell, K. L. (2009). Understanding the mechanisms of trastuzumab therapy resistance. Journal of Clinical Oncology, 27(33), 5450–5452.
  • National Center for Advancing Translational Sciences. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
  • Roche. (n.d.).
  • Al-Obaydi, J. N., & Al-Janabi, A. S. (2012). Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. Journal of Chemical and Pharmaceutical Research, 4(2), 1147–1151.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
  • Asadi, M., & Moghadam, M. (2020). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4-dihydropyrimidine-2(1H)-one scaffolds.
  • Abcam. (n.d.). MTT assay protocol.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay - Antiviral.
  • Pacific BioLabs. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
  • Li, Q., Wang, Y., Zhang, J., Liu, Y., & Liu, Z. (2017). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances, 7(85), 53969–53976.
  • Hussain, S., Ahmad, T., Asghar, A., Tajammal, A., & Khan, I. U. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry, 32(1), 1–20.
  • Martinez-Alvarez, R., & Rodriguez, H. (2024).
  • El-Faham, A., & El-Sayed, W. A. (2020). A QSAR Study of the Activity of Some Fluorinated Anesthetics. Journal of the Mexican Chemical Society, 64(2), 119–129.
  • Roozbahani, P., Akbarzadeh, A., & Salehi, M. (2025). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters, 8(1), 1–12.
  • Benchchem. (2025). Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
  • Virology Research Services. (2022, August 10). Measuring infectious virus: the plaque assay.
  • Green, J. H. S., & Harrison, D. J. (1976). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(6), 1265–1277.
  • Sławiński, J., & Szafrański, K. (2021).
  • Molcode. (n.d.). QSAR model for Acute Toxicity (Inhalation)
  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.